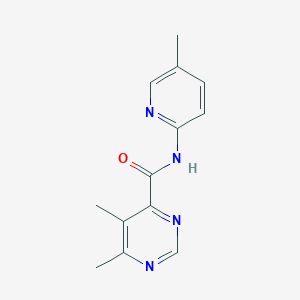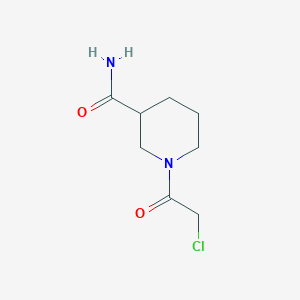
1,3,5-Dithiazinane-4,6-diimine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Dithiazinane-4,6-diimine hydroiodide, also known as DTID, is a heterocyclic compound with a molecular formula of C4H6IN3S2. It was first synthesized in 1960 by R. E. Benson and G. W. Kirby. DTID is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NO is an important signaling molecule in the body, involved in various physiological and pathological processes. DTID has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, cancer, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Polymeric Interactions
1,3,5-Dithiazinane-4,6-diimine hydroiodide is involved in the synthesis of various halides, as seen in the study by Sa̧czewski, Gdaniec, and Mazalon (2016). Their research discovered that in crystals of certain ethylammonium iodides, chains of alternatively arranged anions and cations are formed through polymeric interactions. This highlights the compound's role in crystallographic studies and its potential for understanding molecular structures (Sa̧czewski, Gdaniec, & Mazalon, 2016).
Organic Semiconductor Development
In the field of organic electronics, 1,3,5-Dithiazinane-4,6-diimine hydroiodide contributes to the synthesis of electron donor–acceptor molecules. Tan et al. (2012) explored its application in creating tetrathiafulvalene fused-naphthalene diimides for organic semiconductors. These compounds show potential as ambipolar and p-type semiconductors, useful in organic field-effect transistors (OFETs) (Tan et al., 2012).
Antimicrobial Agent Synthesis
The compound also plays a role in the synthesis of antimicrobial agents. Abo-Bakr et al. (2012) used related structures for creating new heterocyclic nitrogen compounds with potential medicinal applications. Their research shows its usefulness in developing new treatments and drugs (Abo-Bakr et al., 2012).
N-Type Semiconductor Development
Chen et al. (2013) investigated the use of 1,3,5-Dithiazinane-4,6-diimine hydroiodide in creating dithiazole-fused naphthalene diimides. This research is vital for the development of new n-type semiconductors, which are crucial in electronic devices (Chen et al., 2013).
Hetero Duplex Formation
The compound is also significant in the study of aromatic oligomers by Gabriel and Iverson (2002). Their research found that certain aromatic units, including those related to 1,3,5-Dithiazinane-4,6-diimine hydroiodide, can strongly interact with each other in water. This discovery has implications for designing assemblies in aqueous solutions (Gabriel & Iverson, 2002).
Eigenschaften
IUPAC Name |
6-imino-1,3,5-dithiazin-4-amine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2.HI/c4-2-6-3(5)8-1-7-2;/h1H2,(H3,4,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQSRRJHWSVGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC(=NC(=N)S1)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6IN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2884374.png)
![Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide](/img/structure/B2884375.png)








![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2884393.png)
![Methyl 2-amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2884394.png)
![2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2884395.png)
